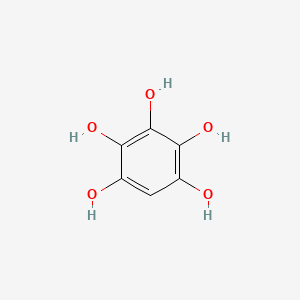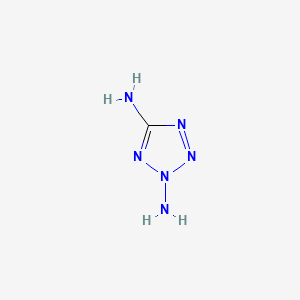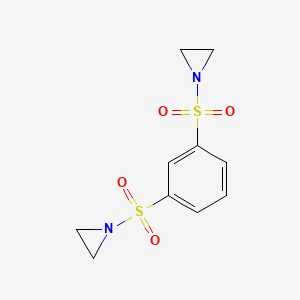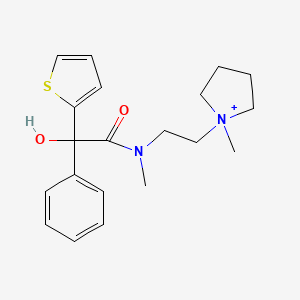
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is a heterocyclic compound with a unique structure that includes a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiazine precursor with methylating agents under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiazine derivatives .
Scientific Research Applications
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-phenyl-3,6-dihydrothiazine: Lacks the 1-oxide group, which may affect its reactivity and biological activity.
2-Phenyl-4,5-dimethyl-3,6-dihydro-2H-1,2-thiazine: Another similar compound with slight structural differences.
Uniqueness
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is unique due to the presence of the 1-oxide group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its reactivity in certain chemical reactions and its efficacy in biological applications .
Properties
CAS No. |
13616-69-8 |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-3,6-dihydrothiazine 1-oxide |
InChI |
InChI=1S/C12H15NOS/c1-10-8-13(15(14)9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
AEKOUOIDAINDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CS(=O)N(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)



![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)



![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)

![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
